What is Benzo[d]isoxazol-5-amine
What is Benzo[d]isoxazol-5-amine
An In-depth Technical Guide to Benzo[d]isoxazol-5-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. The benzisoxazole scaffold is a prominent member of this class, featured in a wide range of biologically active compounds.[1][2][3] This guide focuses on a particularly strategic derivative, Benzo[d]isoxazol-5-amine (also known as 5-aminobenzisoxazole), a key synthetic intermediate and versatile building block for creating potent and selective modulators of critical biological pathways.[4]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and diverse applications of Benzo[d]isoxazol-5-amine, with a particular focus on its role in the development of next-generation therapeutics for oncology and infectious diseases.
Chapter 1: Core Properties and Structural Analysis
Understanding the fundamental characteristics of Benzo[d]isoxazol-5-amine is essential for its effective use in synthesis and drug design.
Physicochemical Data
The key properties of Benzo[d]isoxazol-5-amine are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 239097-74-6 | [4][5][6] |
| Molecular Formula | C₇H₆N₂O | [4][5][7] |
| Molecular Weight | 134.14 g/mol | [4][6][7] |
| IUPAC Name | 1,2-benzoxazol-5-amine | [4] |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [4][5] |
Structural Elucidation
The structure of Benzo[d]isoxazol-5-amine features a bicyclic system where a benzene ring is fused to an isoxazole ring. The critical amine functional group is located at the 5-position of the benzisoxazole core, providing a reactive handle for a wide array of chemical transformations.
Caption: 2D structure of Benzo[d]isoxazol-5-amine.
Chapter 2: Synthesis of the Core Scaffold
The synthesis of Benzo[d]isoxazol-5-amine requires precise control over the regiochemistry to ensure the amino group is installed at the desired 5-position. The most common and effective strategy involves a two-step sequence starting from a benzisoxazole precursor.
Primary Synthetic Pathway: Regioselective Nitration-Reduction
This pathway is favored for its reliability and scalability. The strategy hinges on introducing a nitro group, a precursor to the amine, at the 5-position and then cleanly reducing it.
Step 1: Regioselective Nitration of Benzo[d]isoxazole
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Rationale: The electronic properties of the benzisoxazole ring system direct electrophilic aromatic substitution, such as nitration, preferentially to the 5- and 7-positions. By carefully controlling reaction conditions (e.g., temperature, nitrating agent), the 5-nitro isomer can be favored.
-
Procedure:
-
Dissolve the benzo[d]isoxazole starting material in a suitable solvent like concentrated sulfuric acid at a reduced temperature (e.g., 0-5°C).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction rate and selectivity.
-
After the addition is complete, allow the reaction to stir for a specified time until analysis (e.g., TLC or LC-MS) indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it over ice, causing the nitrated product to precipitate.
-
Isolate the 5-nitrobenzo[d]isoxazole product by filtration, wash with water until neutral, and dry.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is efficiently reduced to a primary amine using various reducing agents. Tin(II) chloride (SnCl₂) in an acidic medium (like concentrated HCl) is a classic and effective choice for this transformation, known for its high yield and compatibility with many functional groups.[4]
-
Procedure:
-
Suspend the 5-nitrobenzo[d]isoxazole in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction's progress.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the tin salts and free the amine product.
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Extract the Benzo[d]isoxazol-5-amine into an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
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Caption: Workflow for the primary synthesis of Benzo[d]isoxazol-5-amine.
Chapter 3: Key Reactions and Derivatization
The synthetic utility of Benzo[d]isoxazol-5-amine lies in the reactivity of its primary aromatic amine. This group serves as an excellent nucleophile and a convenient anchor point for introducing diverse functionalities, thereby enabling the exploration of a vast chemical space.
Synthesis of Sulfonamide Derivatives
The formation of a sulfonamide linkage is a cornerstone reaction in medicinal chemistry. In the context of Benzo[d]isoxazol-5-amine, this modification has proven critical for developing potent inhibitors of epigenetic targets.[4]
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Rationale: The nucleophilic 5-amino group readily attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
-
Procedure:
-
Dissolve Benzo[d]isoxazol-5-amine in an aprotic solvent like dichloromethane (DCM) or pyridine.
-
Add a suitable base, such as pyridine or triethylamine.
-
Cool the mixture in an ice bath.
-
Add the desired sulfonyl chloride (R-SO₂Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid (to remove excess base) and brine, followed by drying and concentration.
-
Purify the resulting sulfonamide derivative using column chromatography or recrystallization.
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Caption: Logical diagram for the synthesis of sulfonamide derivatives.
Formation of Schiff Bases (Imines)
The condensation of the 5-amino group with aldehydes or ketones yields Schiff bases, a class of compounds that has demonstrated significant potential as antimicrobial agents.[4]
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Rationale: This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine). The reaction is often catalyzed by a small amount of acid.
-
Procedure:
-
Dissolve Benzo[d]isoxazol-5-amine and an equimolar amount of the desired aldehyde (R-CHO) in a solvent like ethanol or methanol.
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Heat the mixture to reflux for several hours, often with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
-
Cool the reaction mixture to induce crystallization or remove the solvent under reduced pressure.
-
Isolate the solid product by filtration and recrystallize from a suitable solvent to obtain the pure Schiff base.
-
Chapter 4: Applications in Drug Discovery
Derivatives of Benzo[d]isoxazol-5-amine are at the forefront of research in multiple therapeutic areas, most notably in oncology and infectious diseases. The scaffold's ability to be readily modified at the 5-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Oncology
The fight against cancer has been significantly advanced by the development of targeted therapies. Benzo[d]isoxazol-5-amine has served as a crucial starting point for inhibitors of several key oncogenic proteins.[4]
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BET Bromodomain Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that regulate the transcription of key oncogenes like c-Myc.[8] Inhibiting BRD4 is a promising strategy for treating cancers such as acute myeloid leukemia (AML). By attaching various sulfonamide moieties to the 5-amino group of a 3-ethyl-benzo[d]isoxazole core, researchers have developed highly potent BRD4 inhibitors, with compounds 11h and 11r showing remarkable anti-proliferative activity against leukemia cells with IC₅₀ values of 0.78 and 0.87 μM, respectively.[4][8]
-
HIF-1α Transcription Inhibition: Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that helps tumors survive in low-oxygen environments by promoting angiogenesis and metabolic adaptation. Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription, with some compounds exhibiting IC₅₀ values as low as 24 nM in cell-based assays.[4][9]
-
Other Oncology Targets: The versatility of this scaffold has led to the exploration of its derivatives as inhibitors of other important cancer targets, including Tripartite Motif-Containing Protein 24 (TRIM24), the PD-1/PD-L1 immune checkpoint pathway, c-Met tyrosine kinase, and Histone Deacetylases (HDACs).[4]
Caption: Major oncology targets modulated by Benzo[d]isoxazol-5-amine derivatives.
Antimicrobial Agents
The scaffold is also a valuable platform for developing new antimicrobial agents. As mentioned, Schiff bases derived from Benzo[d]isoxazol-5-amine show promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Molecular docking studies suggest these compounds can effectively block the active sites of essential bacterial enzymes, such as glucosamine-6-phosphate synthase, thereby disrupting critical metabolic pathways and inhibiting bacterial growth.[4]
Chapter 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling Benzo[d]isoxazol-5-amine and its derivatives.
-
General Handling: All manipulations should be performed in a well-ventilated fume hood.[10] Avoid the formation of dust and aerosols.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10]
-
Exposure Controls: Avoid contact with skin and eyes. In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[10]
-
Hazard Profile: While specific toxicity data for this exact compound is limited, related benzoxazole and benzisoxazole amines are classified as skin and eye irritants, with some suspected of causing genetic defects.[10] Therefore, it should be handled with care as a potentially hazardous substance.
-
Storage: For long-term stability, Benzo[d]isoxazol-5-amine should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[4][5]
Conclusion
Benzo[d]isoxazol-5-amine has firmly established itself as a privileged scaffold in medicinal chemistry and a cornerstone for modern drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an exceptionally valuable tool for scientists. From potent epigenetic modulators for cancer therapy to novel antibacterial agents, the applications stemming from this simple yet elegant molecule are both broad and profound. As research continues, the Benzo[d]isoxazol-5-amine core will undoubtedly serve as the foundation for the development of many more innovative therapeutic agents, underscoring the enduring power of privileged structures in the quest for new medicines.
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